molecular formula C27H25O4P B1457858 Phosphoric acid, (1-methyl-1-phenylethyl)phenyl diphenyl ester CAS No. 34364-42-6

Phosphoric acid, (1-methyl-1-phenylethyl)phenyl diphenyl ester

Cat. No.: B1457858
CAS No.: 34364-42-6
M. Wt: 444.5 g/mol
InChI Key: KMLCDKUGVGTGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate (CAS: 63302-98-7, C₄₅H₄₅O₄P) is a triaryl phosphate ester featuring two phenyl groups and a bulky (1-methyl-1-phenylethyl)phenyl substituent .

Properties

CAS No.

34364-42-6

Molecular Formula

C27H25O4P

Molecular Weight

444.5 g/mol

IUPAC Name

diphenyl (3-phenyl-5-propan-2-ylphenyl) phosphate

InChI

InChI=1S/C27H25O4P/c1-21(2)23-18-24(22-12-6-3-7-13-22)20-27(19-23)31-32(28,29-25-14-8-4-9-15-25)30-26-16-10-5-11-17-26/h3-21H,1-2H3

InChI Key

KMLCDKUGVGTGBJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

Other CAS No.

34364-42-6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate typically involves the reaction of diphenylpropan-2-ol with diphenyl chlorophosphate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or toluene

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Diphenylpropan-2-ol and diphenyl chlorophosphate

    Catalysts: Pyridine or other suitable bases

    Solvents: Industrial-grade dichloromethane or toluene

    Purification: Recrystallization or column chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.

    Reduction: Reduction reactions can yield diphenylpropan-2-yl alcohols and phosphines.

    Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation Products: Phosphates, phenols

    Reduction Products: Alcohols, phosphines

    Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying phosphate metabolism.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized as a flame retardant and plasticizer in the production of polymers and resins.

Mechanism of Action

The mechanism of action of (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved include:

    Phosphate Metabolism: Interference with phosphate transfer reactions

    Enzyme Inhibition: Inhibition of phosphatases and kinases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isopropylphenyl Diphenyl Phosphate (CAS: 28108-99-8, C₂₁H₂₁O₄P)

  • Structure : Contains an isopropylphenyl group instead of the bulkier (1-methyl-1-phenylethyl)phenyl substituent .
  • Properties : Simpler alkyl substituents reduce steric hindrance, likely increasing solubility in polar solvents compared to the target compound.
  • Applications : Used as a plasticizer and flame retardant, with moderate thermal stability .

tert-Butylphenyl Diphenyl Phosphate (CAS: 56803-37-3, C₂₂H₂₃O₄P)

  • Structure : Features a tert-butylphenyl group, which is less bulky than the (1-methyl-1-phenylethyl)phenyl group .
  • Properties: Higher thermal stability than isopropyl derivatives due to tert-butyl’s electron-donating effects. Solubility in nonpolar solvents (e.g., benzene) is enhanced .
  • Applications : Common in fire retardants and hydraulic fluids, with documented industrial use .

Cresyl Diphenyl Phosphate

  • Structure : Contains methyl-substituted phenyl groups (o-, m-, or p-cresyl) .
  • Properties: Methyl groups increase polarity slightly, improving solubility in aqueous phases.
  • Applications : Historically used in lubricants, but phased out in favor of less toxic alternatives .

Ethylhexyl Diphenyl Phosphate (EHDPP, CAS: 1241-94-7)

  • Structure : Combines ethylhexyl and phenyl groups, offering a balance of hydrophobicity and flexibility .
  • Properties : Lower volatility and higher plasticizing efficiency than aryl-only phosphates. Metabolizes to diphenyl phosphate (DPHP), a biomarker for human exposure .
  • Applications : Widely used in flexible PVC and electronics due to its dual flame-retardant and plasticizing roles .

Key Comparative Data

Property (1-Methyl-1-phenylethyl)phenyl Diphenyl Phosphate Isopropylphenyl Diphenyl Phosphate tert-Butylphenyl Diphenyl Phosphate Cresyl Diphenyl Phosphate Ethylhexyl Diphenyl Phosphate
Molecular Formula C₄₅H₄₅O₄P C₂₁H₂₁O₄P C₂₂H₂₃O₄P C₁₉H₁₇O₄P C₂₀H₂₇O₄P
Substituent Bulk High (1-methyl-1-phenylethyl) Moderate (isopropyl) High (tert-butyl) Low (methyl) Moderate (ethylhexyl)
Thermal Stability Likely high due to steric protection Moderate High Low Moderate
Solubility (Polar Solvents) Low (predicted) Moderate Low Moderate Low
Toxicity Unknown; limited data Low (assumed) Unreported High (neurotoxic potential) Moderate (metabolite DPHP detected)
Environmental Persistence Likely high (bulky groups resist degradation) Moderate High Low Moderate

Research Findings and Gaps

  • Host-Guest Interactions: Bulky substituents, as seen in adamantylphenyl phosphates (e.g., AdTPP), enhance association constants (Kf) in supercritical CO₂ due to reduced solvent competition . While direct data for (1-methyl-1-phenylethyl)phenyl phosphate are lacking, its bulky group may similarly favor strong non-covalent interactions .
  • Metabolism : Like EHDPP and TPHP, the compound may metabolize to DPHP, a common biomarker . However, hydroxylated or sulfonated metabolites (e.g., TPHP-M1) detected in humans suggest complex metabolic pathways that require further study .
  • Regulatory Status : Substituted diphenyl phosphates (e.g., isodecyl diphenyl phosphate) are increasingly scrutinized for hazardous substance reduction, highlighting the need for toxicological profiling of the target compound .

Biological Activity

(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate, often referred to as a phosphate ester, is a compound of significant interest in biochemical and pharmacological research. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula : C19H21O4P
Molecular Weight : 348.35 g/mol
Physical State : Colorless to pale yellow liquid
Solubility : Soluble in organic solvents; limited solubility in water

The biological activity of (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to phosphatase activity.
  • Signal Transduction Modulation : It may influence cell signaling pathways, impacting processes such as apoptosis and cell proliferation.

Anticancer Properties

Research indicates that (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate exhibits anticancer properties. Studies have focused on its effects on various cancer cell lines, demonstrating the following:

  • Differentiation Induction : In vitro studies have shown that the compound can induce differentiation in leukemia cells, evidenced by increased expression of differentiation markers such as CD11b.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Production Inhibition : Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Study 1: Anticancer Activity in Acute Myeloid Leukemia (AML)

A detailed study assessed the effects of the compound on AML cells. Key findings included:

  • Increased CD11b Expression : Treatment with (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate resulted in a significant increase in CD11b expression at concentrations around 10 µM, indicating potential therapeutic applications in leukemia management.
Concentration (µM)CD11b Expression Increase (%)
00
515
1045
2060

Study 2: Enzyme Interaction Analysis

A biochemical analysis revealed that this compound interacts with cytochrome P450 enzymes:

  • Competitive Inhibition Characteristics : Kinetic assays demonstrated that (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate acts as a competitive inhibitor for specific cytochrome P450 isoforms.
Enzyme TypeIC50 (µM)
CYP1A212.5
CYP2D68.3
CYP3A415.0

Dosage Effects and Toxicity

The biological effects of (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate vary significantly with dosage:

  • Low Doses : Beneficial effects on cellular function and metabolic activity were observed.
  • High Doses : Toxicity was noted at elevated concentrations, necessitating careful dosage consideration for therapeutic applications.

Summary of Biological Activities

The following table summarizes the biological activities associated with (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate:

Activity TypeObservations
AnticancerInduces differentiation in AML cells
Anti-inflammatoryInhibits pro-inflammatory cytokine production
Enzyme inhibitionCompetitive inhibition of cytochrome P450 enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphoric acid, (1-methyl-1-phenylethyl)phenyl diphenyl ester
Reactant of Route 2
Reactant of Route 2
Phosphoric acid, (1-methyl-1-phenylethyl)phenyl diphenyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.